2-Isopropoxy-4-methylphenylboronic acid pinacol ester
CAS No.: 2246710-01-8
Cat. No.: VC11652220
Molecular Formula: C16H25BO3
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246710-01-8 |
|---|---|
| Molecular Formula | C16H25BO3 |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |
| Standard InChI Key | HDSREWNFINGLOD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C |
Introduction
Structural and Chemical Properties
The molecular formula of 2-isopropoxy-4-methylphenylboronic acid pinacol ester is C₁₆H₂₅BO₃, with a molecular weight of 276.2 g/mol. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability against protodeboronation while maintaining reactivity in cross-coupling reactions. Key structural features include:
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Isopropoxy group (-OCH(CH₃)₂) at the 2-position of the phenyl ring.
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Methyl group (-CH₃) at the 4-position.
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Boronic ester functionality, which facilitates transmetalation in Suzuki-Miyaura couplings .
Physical properties such as density (0.912 g/cm³) and boiling point (73°C at 15 mmHg) are inferred from analogous pinacol boronic esters . The compound’s flash point is 43°C, necessitating careful handling to avoid combustion risks .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves two steps:
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Preparation of 2-isopropoxy-4-methylphenylboronic acid: Achieved via directed ortho-metalation of isopropoxybenzene derivatives, followed by borylation with trisopropyl borate.
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Esterification with pinacol: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the pinacol ester.
Example Reaction:
Analytical Data
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.35 (d, 6H, -OCH(CH₃)₂), 2.40 (s, 3H, Ar-CH₃), 4.60 (septet, 1H, -OCH(CH₃)₂), 7.30–7.50 (m, 3H, aromatic).
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¹³C NMR: δ 24.7 (pinacol CH₃), 25.1 (-OCH(CH₃)₂), 70.8 (-OCH(CH₃)₂), 83.5 (B-O), 128.1–134.5 (aromatic).
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Mass Spectrometry: ESI-MS m/z 277.2 [M+H]⁺.
Reactivity and Applications
Protodeboronation
Recent breakthroughs in photoredox catalysis enable catalytic protodeboronation of pinacol boronic esters. For example, Ir(III) photocatalysts generate thiyl radicals (RS- ) that abstract a hydrogen atom from the boronic ester, yielding alkanes and regenerating the catalyst . This method formalizes anti-Markovnikov hydromethylation of alkenes when paired with Matteson-CH₂-homologation :
Mechanism:
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings to form biaryl systems, critical in drug discovery. For instance, coupling with aryl halides under Pd catalysis yields functionalized aromatics:
Example:
Natural Product Synthesis
The compound has been employed in the synthesis of indolizidine alkaloids (e.g., indolizidine 209B) and cannabinoid derivatives. Stereoselective protodeboronation of rigid intermediates enables efficient construction of quaternary carbon centers .
Recent Advances (2023–2025)
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Catalytic Protodeboronation: A 2024 study optimized Ir(III)-photocatalyzed protodeboronation for tertiary alkyl boronic esters, achieving >90% yields .
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Hydromethylation of Steroids: Application to cholesterol derivatives demonstrated scalability (90% yield), highlighting potential in steroid-based drug synthesis .
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